

JTV-519 (K201) Hemifumarate: A Technical Guide for Cardiac Arrhythmia Research

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Compound of Interest		
Compound Name:	JTV-519 hemifumarate	
Cat. No.:	B8050390	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant attention in cardiovascular research for its potent antiarrhythmic and cardioprotective properties.[1][2][3] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is distinct, focusing on the stabilization of the cardiac ryanodine receptor (RyR2).[1] This technical guide provides an in-depth overview of JTV-519, consolidating key quantitative data, detailing experimental protocols, and visualizing its core mechanisms to support its application in cardiac arrhythmia research.

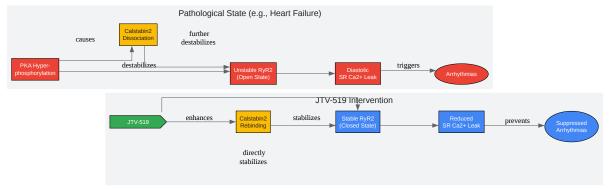
Core Mechanism of Action: RyR2 Stabilization

The fundamental cause of many cardiac arrhythmias is dysfunctional intracellular calcium (Ca²⁺) handling by cardiomyocytes.[4] A key contributor is the diastolic leakage of Ca²⁺ from the sarcoplasmic reticulum (SR) through "leaky" RyR2 channels.[4][5] This leakage can lead to delayed afterdepolarizations (DADs), which are abnormal depolarizations that can trigger arrhythmias.[6]

JTV-519 exerts its primary therapeutic effect by directly targeting and stabilizing the RyR2 channel.[1] It binds to the RyR2 complex, locking it in its closed state during diastole.[1] This action effectively plugs the diastolic Ca²⁺ leak, preventing the spontaneous Ca²⁺ sparks and waves that can initiate arrhythmogenic events.[1]



The role of the accessory protein calstabin2 (also known as FKBP12.6) in the action of JTV-519 has been a subject of investigation. Some studies suggest that in pathological states like heart failure, RyR2 becomes PKA-hyperphosphorylated, leading to the dissociation of calstabin2, which destabilizes the channel.[7] In this context, JTV-519 is believed to enhance the binding affinity of calstabin2 back to the RyR2 complex, thereby restoring its stability.[8][9] [10] However, other research indicates that JTV-519 can suppress spontaneous Ca²⁺ release and inhibit RyR2 activity even in the absence of calstabin2, suggesting a direct effect on the channel.[2][11][12]



JTV-519 Mechanism of Action on RyR2

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JTV-519 stabilizes the RyR2 channel, preventing diastolic Ca2+ leak.

Quantitative Data Presentation



The efficacy of JTV-519 has been quantified across various experimental models. The following tables summarize these findings.

Table 1: In Vitro Effects on Cardiomyocytes and SR

Vesicles

Parameter Parameter	Model System	Condition	Treatment	Result	Citation
SR Ca²+ Leakage	HL-1 Cardiomyocyt es	Hypoxia (1% O ₂)	1 μM JTV- 519	35% reduction in Ca ²⁺ leak	[13][14]
SR Ca²+ Leakage	HL-1 Cardiomyocyt es	Control (12% O ₂)	1 μM JTV- 519	52% reduction in Ca ²⁺ leak	[13][14]
RyR2 Gene Expression	HL-1 Cardiomyocyt es	Control (12% O ₂)	1 μM JTV- 519	89% increase in RyR2 gene expression	[13][14]
Ca²+ Spark Frequency	Murine Cardiomyocyt es	Ouabain- induced	1 μM JTV- 519	Significant decrease in Ca ²⁺ spark frequency	[4][5]
[³H]ryanodine binding	Rat RyR2	N/A	50 μM K201	Increased EC ₅₀ for Ca ²⁺ activation from 180 nM to 260 nM	[2]
I(K.ACh) Inhibition	Guinea-pig atrial cells	Carbachol- induced	JTV-519	IC50 of 0.12 μΜ	[15]
I(K.ACh) Inhibition	Guinea-pig atrial cells	Adenosine- induced	JTV-519	IC ₅₀ of 2.29 μΜ	[15]



Table 2: Electrophysiological and Anti-Arrhythmic Effects in Animal Models



Parameter	Model System	Condition	Treatment	Result	Citation
Sustained AF Episodes	Canine Sterile Pericarditis	Atrial Pacing	0.03 mg/kg/min JTV-519	Reduced from 4.2 ± 2.9 to 0 ± 0 episodes (P < 0.01)	[16]
Atrial Effective Refractory Period (AERP)	Canine Sterile Pericarditis	Pacing at 200ms	0.03 mg/kg/min JTV-519	Prolonged from 123 ± 18 to 143 ± 14 ms (P < 0.01)	[16]
Atrial Effective Refractory Period (AERP)	Canine Sterile Pericarditis	Pacing at 300ms	0.03 mg/kg/min JTV-519	Prolonged from 127 ± 18 to 151 ± 12 ms (P < 0.01)	[16]
Atrial Effective Refractory Period (AERP)	Canine Sterile Pericarditis	Pacing at 400ms	0.03 mg/kg/min JTV-519	Prolonged from 132 ± 13 to 159 ± 9 ms (P < 0.01)	[16]
Cardiac Function	Mice with Myocardial Infarction	Post-MI	JTV-519	Increased Ejection Fraction to 45.8% (vs. 31.1% in placebo)	[8]
Exercise- induced Arrhythmias	Calstabin- 2+/- Mice	Exercise	0.5 mg/kg/hr JTV-519	Significantly fewer arrhythmias	[9]
Stretch- induced VF	Rabbit Hearts	Mechanical Stretch	1 μmol/L JTV- 519	Abolished stretch- induced	[17]



acceleration of Ventricular Fibrillation

Detailed Experimental Protocols

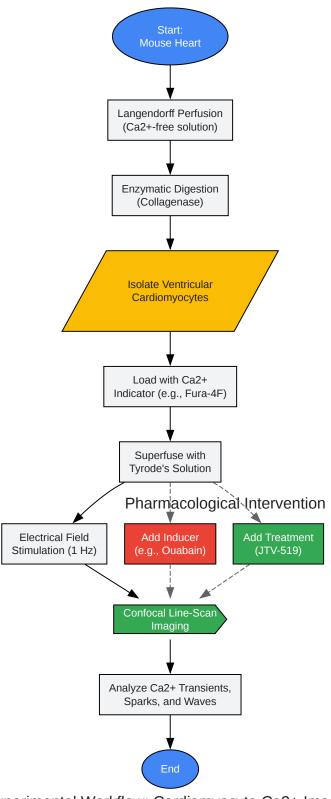
Reproducibility is paramount in scientific research. This section details key methodologies used in the study of JTV-519.

Cardiomyocyte Isolation and Calcium Imaging

This protocol is adapted from studies investigating Ca²⁺ leak in isolated murine cardiomyocytes.[4]

- Cell Isolation: Adult FVB/N mice are heparinized and anesthetized. Hearts are rapidly
 excised and subjected to Langendorff perfusion with a Ca²⁺-free solution, followed by
 enzymatic digestion (e.g., with collagenase and protease) to isolate ventricular
 cardiomyocytes.
- Solutions: Cells are superfused with Tyrode's solution containing (in mmol/L): 136 NaCl, 5
 KCl, 3 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[4]
- Calcium Imaging:
 - Cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-4F AM).
 - Cells are electrically field-stimulated at a defined frequency (e.g., 1 Hz).
 - A confocal microscope is used in line-scan mode to record intracellular Ca²⁺ transients and spontaneous Ca²⁺ release events (sparks and waves) during steady-state pacing and in periods of prolonged diastole.
- Drug Application: JTV-519 (e.g., 1 μmol·L⁻¹) is added to the superfusion solution to assess its effects on Ca²⁺ handling. Ouabain (e.g., 100 μmol·L⁻¹) can be used to induce SR Ca²⁺ overload and leak.[4]





Experimental Workflow: Cardiomyocyte Ca2+ Imaging

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Workflow for isolating cardiomyocytes and assessing Ca2+ dynamics.



Canine Model of Atrial Fibrillation

This protocol is based on a canine sterile pericarditis model used to evaluate the anti-AF effects of JTV-519.[16]

- Model Induction: Sterile pericarditis is induced in dogs to create a substrate for atrial fibrillation (AF). This inflammatory model promotes the electrical remodeling that facilitates AF.
- Electrophysiological Study:
 - Under anesthesia, multipolar electrode catheters are positioned in the atria.
 - Baseline parameters are measured, including atrial effective refractory period (AERP) and intra-atrial conduction time.
 - AF/atrial flutter is induced using rapid atrial pacing. The number and duration of sustained
 (>30 sec) episodes are recorded.
- Drug Infusion: A continuous intravenous infusion of JTV-519 is administered at a specified dose (e.g., 0.03 mg/kg/min).[16]
- Post-Drug Evaluation: After a stabilization period, the electrophysiological study is repeated.
 The inducibility of AF/flutter and changes in AERP and conduction time are compared to baseline values to determine the drug's efficacy.

[3H]Ryanodine Binding Assay

This biochemical assay directly measures the interaction of compounds with the RyR2 channel. [2][11]

- Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue (e.g., rat ventricle) or from HEK-293 cells engineered to express RyR2.
- Binding Reaction:
 - A reaction mixture is prepared containing SR microsomes, [3H]ryanodine (a radioligand that binds to the open state of the RyR2 channel), and varying concentrations of free Ca²⁺.



- The assay is performed in the presence and absence of JTV-519 (K201).
- Quantification: After incubation, the mixture is filtered through glass fiber filters to separate bound from free [3H]ryanodine. The radioactivity retained on the filters is measured using liquid scintillation counting.
- Analysis: The data are used to determine how JTV-519 affects the Ca²⁺-dependent
 activation of ryanodine binding, providing insight into its effect on the channel's open
 probability. An increase in the EC₅₀ for Ca²⁺ activation indicates that JTV-519 stabilizes the
 closed state of the channel.[2]

Conclusion and Future Directions

JTV-519 hemifumarate is a potent RyR2 stabilizing agent with demonstrated efficacy in reducing the arrhythmogenic substrate of diastolic SR Ca²⁺ leak. Its ability to suppress atrial and ventricular arrhythmias in various preclinical models makes it a valuable tool for research and a promising candidate for therapeutic development.[3][16]

Future research should focus on:

- Developing derivatives with higher specificity for RyR2 to minimize potential off-target effects on other ion channels.[18]
- Clarifying the precise binding site of JTV-519 on the RyR2 macromolecular complex.
- Conducting further clinical trials to establish its safety and efficacy in patient populations with conditions like atrial fibrillation and heart failure.[19]

This guide provides a foundational resource for scientists aiming to leverage JTV-519 in their research to better understand and combat cardiac arrhythmias.

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